molecular formula C20H20F4N2O B2435856 3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide CAS No. 1797963-68-8

3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide

Cat. No. B2435856
CAS RN: 1797963-68-8
M. Wt: 380.387
InChI Key: MNEWTWINTRLSSH-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom and six carbon atoms. The azepane ring is substituted with a carboxamide group and two phenyl rings. One of the phenyl rings has a fluorine atom at the 4-position, and the other has a trifluoromethyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its structure. The presence of the fluorine and trifluoromethyl groups could make it more reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorine and trifluoromethyl groups could affect its polarity, solubility, and stability .

Scientific Research Applications

Kinase Inhibition

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related in structure, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promising results in tumor stasis in Met-dependent human gastric carcinoma xenograft models (Schroeder et al., 2009).

Transcription Factor Inhibition

  • Derivatives like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide have shown inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aid in understanding the regulation of gene expression (Palanki et al., 2000).

Antimicrobial Activity

  • N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives exhibit antimicrobial properties, with some showing submicromolar activity against methicillin-resistant Staphylococcus aureus isolates. These findings are significant for the development of new antimicrobial agents (Bąk et al., 2020).

Anticancer Properties

  • Synthesis of compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide has shown effective inhibition on the proliferation of certain cancer cell lines. This research contributes to the exploration of new therapeutic options for cancer treatment (Liu et al., 2016).

Protein Kinase B (PKB) Inhibition

  • Novel azepane derivatives have been evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA), indicating potential applications in treating diseases involving these kinases (Breitenlechner et al., 2004).

Azepanium Ionic Liquids

  • Azepane has been used to synthesize a new family of room temperature ionic liquids, demonstrating the versatility of azepane-based compounds in developing new materials with potential industrial applications (Belhocine et al., 2011).

Future Directions

The study of this compound could provide valuable insights into the properties of fluorinated compounds and their potential applications in medicinal chemistry .

properties

IUPAC Name

3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O/c21-16-10-8-14(9-11-16)15-5-3-4-12-26(13-15)19(27)25-18-7-2-1-6-17(18)20(22,23)24/h1-2,6-11,15H,3-5,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWTWINTRLSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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